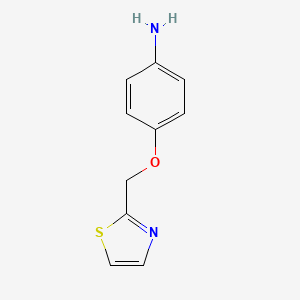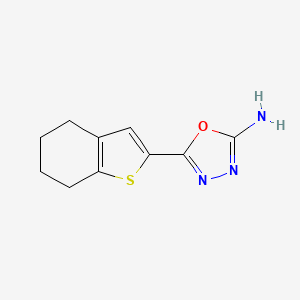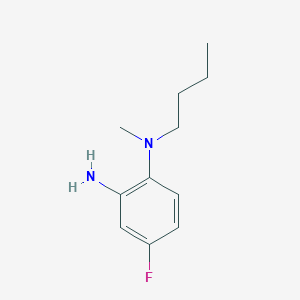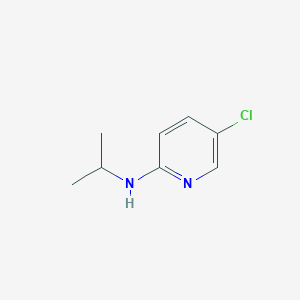![molecular formula C15H7F6N3O2 B1416428 3-[4-(2,4-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one CAS No. 1219453-96-9](/img/structure/B1416428.png)
3-[4-(2,4-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
Vue d'ensemble
Description
3-[4-(2,4-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one is a complex organic compound featuring a trifluoromethyl group, a pyridine ring, and an oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,4-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving 2,4-bis(trifluoromethyl)benzaldehyde and an appropriate amine.
Oxadiazole Ring Formation: The oxadiazole ring is formed by cyclization of a hydrazide intermediate with a suitable carboxylic acid derivative.
Coupling Reactions: The final step involves coupling the pyridine and oxadiazole rings under specific conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(2,4-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the oxadiazole ring.
Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
3-[4-(2,4-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: The compound is studied for its interactions with enzymes and receptors, providing insights into its potential therapeutic effects.
Industrial Applications: It is explored for use in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 3-[4-(2,4-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance its binding affinity and specificity, while the oxadiazole ring contributes to its stability and reactivity. The compound can modulate biological pathways by inhibiting or activating key enzymes, leading to various therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[4-(2,4-Difluorophenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
- 3-[4-(2,4-Trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]thiadiazol-5-one
- 3-[4-(2,4-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]triazol-5-one
Uniqueness
The uniqueness of 3-[4-(2,4-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one lies in its combination of trifluoromethyl groups, pyridine ring, and oxadiazole ring. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its high stability, reactivity, and ability to form strong interactions with biological targets set it apart from similar compounds.
Propriétés
IUPAC Name |
3-[4-[2,4-bis(trifluoromethyl)phenyl]pyridin-2-yl]-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F6N3O2/c16-14(17,18)8-1-2-9(10(6-8)15(19,20)21)7-3-4-22-11(5-7)12-23-13(25)26-24-12/h1-6H,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVFMUTZQBWPSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C2=CC(=NC=C2)C3=NOC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F6N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(4-Bromophenoxy)benzyl]-N-methylamine](/img/structure/B1416345.png)

![1-{2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid](/img/structure/B1416347.png)


![6-[(4-Methoxyphenyl)sulfanyl]-3-pyridinylamine](/img/structure/B1416350.png)

![3-[(4-Methoxyphenyl)sulfanyl]propanenitrile](/img/structure/B1416354.png)

![2-(3-Oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)acetic acid](/img/structure/B1416357.png)

![2-[Methyl(propan-2-yl)amino]benzoic acid](/img/structure/B1416363.png)


